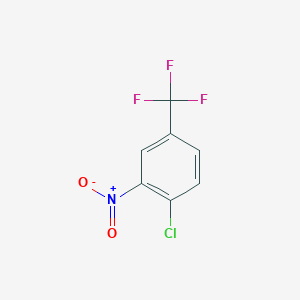

4-Chloro-3-nitrobenzotrifluoride

Description

Significance of 4-Chloro-3-nitrobenzotrifluoride in Organic Synthesis

The primary significance of this compound lies in its function as a versatile building block in organic synthesis. innospk.com The presence of three distinct functional groups—chloro, nitro, and trifluoromethyl—on the aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor for more complex molecules. sigmaaldrich.cominnospk.com

One of the key applications of this compound is as a chemical intermediate for the production of herbicides. nih.govnih.gov For instance, it is a known precursor in the synthesis of trifluralin (B1683247), a dinitroaniline herbicide. nih.gov The synthesis often involves the nitration of p-chlorobenzotrifluoride to yield this compound, which can then be further functionalized. google.com

Furthermore, the reactivity of the chloro and nitro groups enables various synthetic transformations. The nitro group can be reduced to an amine, opening pathways to a different class of compounds, including trifluoromethoxylated aniline (B41778) derivatives. chemicalbook.com The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. These reactions are fundamental in creating a diverse array of molecules with potential applications in pharmaceuticals and agrochemicals. innospk.com

The compound's utility is also highlighted in the preparation of other chlorinated benzotrifluorides. For example, it can be used to synthesize 3,4-dichlorobenzotrifluoride (B146526). epo.org This versatility underscores its importance in the fine chemicals industry. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 225.55 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to yellow liquid | nih.govchemicalbook.comfishersci.com |

| Boiling Point | 222 °C (431.6 °F) at 760 mmHg | sigmaaldrich.comfishersci.com |

| Melting Point | -2 °C (28.4 °F) | fishersci.com |

| Density | 1.511 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 101 °C (213.8 °F) | fishersci.com |

| Solubility in Water | Insoluble | nih.govchemicalbook.com |

Historical Context of Trifluoromethylated Aromatic Compounds in Scientific Inquiry

The introduction of the trifluoromethyl (CF₃) group into aromatic systems has been a subject of extensive research for over half a century due to the significant changes it imparts to the physical, chemical, and biological properties of the parent molecule. beilstein-journals.org The high electronegativity and lipophilicity of the CF₃ group often lead to enhanced metabolic stability and improved binding affinity of drug candidates to their biological targets. beilstein-journals.orgnih.gov

Historically, the synthesis of trifluoromethylated aromatic compounds was challenging. Early methods often required harsh reaction conditions and the use of hazardous reagents. justia.comgoogle.com A significant breakthrough came with the development of methods for the direct trifluoromethylation of aromatic compounds. google.com

The discovery by Yagupolskii and his colleagues that S-trifluoromethyl diarylsulfonium salts could effectively trifluoromethylate certain substrates paved the way for the development of "shelf-stable electrophilic trifluoromethylating reagents." beilstein-journals.org Subsequently, researchers like Umemoto, Shreeve, Togni, and Shibata have made significant contributions by developing more stable and reactive reagents, some of which are now commercially available. beilstein-journals.org

The development of copper-catalyzed trifluoromethylation of aryl iodides and photoredox catalysis for the direct trifluoromethylation of arenes and heteroarenes represent more recent advancements in this field. nih.govrsc.org These milder and more efficient methods have broadened the accessibility and application of trifluoromethylated aromatic compounds in various scientific disciplines, particularly in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of high-value chemical products, particularly in the agrochemical and pharmaceutical industries. google.comjsdhchem.com

A significant area of investigation is the optimization of its synthesis process. Traditional nitration methods using mixed acids (sulfuric and nitric acid) are effective but pose environmental and safety concerns. google.compolimi.it To address this, research is being directed towards developing cleaner and safer synthetic routes. One such approach involves the use of ionic liquids as both a catalyst and a solvent in the nitration of p-trifluoromethyl chlorobenzene (B131634), which avoids the use of strong acids like sulfuric acid. google.com

Another research trajectory focuses on the thermal safety of the industrial production of this compound. Studies have been conducted to simulate and analyze the potential for thermal runaway reactions during the nitration process, particularly in the event of a cooling system failure. polimi.it This research is crucial for ensuring the safe operation of large-scale industrial reactors. polimi.itpolimi.it

Furthermore, the compound continues to be a subject of interest in the development of new agrochemicals and pharmaceuticals. Its use as an intermediate allows for the creation of a diverse library of compounds that can be screened for biological activity. innospk.com The market for related compounds, such as 4-Nitrobenzotrifluoride, indicates a continued demand for these types of chemical intermediates. marketpublishers.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGFQIXRVUHDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024799 | |

| Record name | 4-Chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitro-4-chlorobenzotrifluoride appears as a colorless to dark-colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless to dark-colored liquid; [CAMEO] Yellow liquid; | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-3-nitrobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

432.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.542 at 59.9 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

121-17-5 | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3-NITROBENZOTRIFLUORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82344306TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-3-NITROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27.5 °F (NTP, 1992) | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies and Process Optimization for 4 Chloro 3 Nitrobenzotrifluoride

Nitration Reactions in the Synthesis of 4-Chloro-3-nitrobenzotrifluoride

The core of synthesizing this compound lies in the nitration of p-chlorobenzotrifluoride. nih.gov This electrophilic substitution reaction introduces a nitro group onto the aromatic ring. The development of advanced nitration methodologies has been pivotal in overcoming the drawbacks of conventional approaches.

Heterogeneous (Liquid-Liquid) Systems in this compound Synthesis

The industrial synthesis of this compound is often carried out in heterogeneous (liquid-liquid) systems. uninsubria.it In this setup, the organic substrate, 4-chlorobenzotrifluoride (B24415), is added to a mixture of sulfuric and nitric acids. uninsubria.it Sulfuric acid serves as a catalyst and a dehydrating agent, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the primary electrophile in the reaction. polimi.it

Key steps in this heterogeneous process include:

Diffusion of the aromatic compound from the organic phase to the aqueous phase interface. uninsubria.it

Reaction of the aromatic compound with the nitronium ion in the aqueous phase. uninsubria.it

Diffusion of the resulting this compound back into the organic phase. uninsubria.it

This process is complex, and a thorough understanding of the reaction kinetics and thermal stability is crucial for safe and efficient scale-up from laboratory to industrial production. polimi.ituninsubria.it

Application of Ionic Liquids as Catalysts and Solvents in this compound Nitration

Ionic liquids (ILs) have emerged as promising green alternatives to traditional solvents and catalysts in chemical synthesis due to their unique properties, such as low volatility, high thermal stability, and tunable acidity. nih.goviwu.edu In the nitration of 4-chlorobenzotrifluoride, ionic liquids can function as both the solvent and the catalyst, replacing the highly corrosive concentrated sulfuric acid. google.comgoogle.com

The use of ionic liquids offers several advantages:

Reduced Environmental Impact: ILs are often considered more environmentally friendly than volatile organic compounds and strong acids. google.comiwu.edu Some ILs are biodegradable, further minimizing their environmental footprint. google.com

Enhanced Reaction Rates and Selectivity: The unique ionic environment provided by ILs can enhance the rate and selectivity of the nitration reaction. nih.govresearchgate.net

Catalyst Recyclability: A significant advantage of using ionic liquids is the ease of separation of the product and the recyclability of the catalyst. google.comgoogle.com After the reaction, the product can be separated by simple phase separation, and the ionic liquid can be recovered and reused. google.com

A typical process involves reacting p-chlorobenzotrifluoride with a nitrating agent, such as ammonium (B1175870) nitrate (B79036) or nitric acid, in the presence of an ionic liquid. google.comgoogle.com The reaction is heated to a specific temperature to achieve the desired conversion. google.com The use of ammonium nitrate instead of nitric acid further reduces the corrosivity (B1173158) of the reaction mixture. google.com

Exploration of Heteropolyacid Ionic Liquids for Catalysis in this compound Synthesis

To further enhance the catalytic efficiency and green credentials of the synthesis, researchers have explored the use of heteropolyacid ionic liquids (HPILs). google.comrsc.org These are a class of ionic liquids where the anion is a heteropolyacid. google.com Heteropolyacids are strong acids with high catalytic activity. google.com

The key advantages of using HPILs in the nitration of p-chlorobenzotrifluoride include:

High Catalytic Activity: The acidity of heteropolyacids is often stronger than that of corresponding inorganic acids, leading to higher reaction rates and allowing for lower catalyst loadings. google.com

Water Stability: HPILs can be stable in the presence of water, which is a byproduct of the nitration reaction. This stability prevents catalyst deactivation and allows for recycling. google.com

Environmental Friendliness: By replacing concentrated sulfuric acid, HPILs contribute to a more environmentally benign nitration process. google.com

The synthesis using HPILs involves the reaction of p-chlorobenzotrifluoride with nitric acid in the presence of the HPIL catalyst. google.com The catalyst facilitates the formation of the nitronium ion, driving the nitration reaction forward. google.com The product, this compound, can then be separated, and the HPIL catalyst can be recovered and reused. google.com

Clean Preparation Methods for this compound

The development of clean preparation methods for this compound is driven by the need to minimize environmental pollution and reduce the hazards associated with traditional synthesis routes. google.comgoogle.com A key focus has been the replacement of the conventional mixed-acid (sulfuric and nitric acid) system. google.com

One prominent clean method involves the use of an ionic liquid as a catalyst and solvent, with ammonium nitrate as the nitrating agent. google.com This approach eliminates the need for both concentrated sulfuric acid and nitric acid, significantly reducing the corrosivity and toxicity of the reaction. google.com The process is characterized by:

Reaction Conditions: The reaction is typically carried out by heating a mixture of p-chlorobenzotrifluoride, ammonium nitrate, and the ionic liquid under normal pressure. google.com

Product Separation: After the reaction, the mixture separates into two liquid phases. The upper layer contains the product, this compound, which can be isolated through washing, neutralization, and vacuum dewatering. google.com

Catalyst Recycling: The lower layer, containing the ionic liquid catalyst, can be dewatered, deaminated, and dried for reuse. google.com

This method represents a significant step towards a cleaner and more sustainable industrial production of this compound.

Reaction Kinetics and Mechanistic Studies in this compound Synthesis

Understanding the reaction kinetics and mechanism is fundamental for the safe design, optimization, and scale-up of the synthesis of this compound. polimi.ituninsubria.it

Kinetic Schemes for this compound Formation

The nitration of 4-chlorobenzotrifluoride is a complex reaction, and its kinetic behavior is influenced by various factors, including temperature, reactant concentrations, and the nature of the catalyst. polimi.ituninsubria.it The reaction is highly exothermic, and a loss of thermal control can lead to runaway reactions, making kinetic studies crucial for process safety. polimi.it

In the presence of sulfuric acid, the formation of the nitronium ion (NO₂⁺) is a key step: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electrophilic attack of the nitronium ion on the aromatic ring of 4-chlorobenzotrifluoride is the rate-determining step in the nitration process. polimi.it The reaction is typically modeled as a second-order reaction, with the rate being dependent on the concentrations of both the aromatic compound and the nitronium ion. polimi.it

A simplified kinetic model can be expressed as: Rate = k * [C₇H₄ClF₃] * [NO₂⁺]

Where 'k' is the rate constant, which follows the Arrhenius equation, showing a strong dependence on temperature. polimi.it

Table 1: Kinetic Parameters for the Nitration of 4-Chlorobenzotrifluoride

| Parameter | Value | Reference |

|---|---|---|

| Pre-exponential Factor (A₁) | 3.228 × 10¹² (m³·s)/kmol | polimi.it |

These kinetic parameters are essential for simulating the reaction behavior under different operating conditions and for designing safe and efficient reactor systems. polimi.it

Reaction Order Analysis in Nitration Processes involving this compound

A(l) + B(l) ⇒ C(l) + D(l) polimi.it

Where:

A = 4-chlorobenzotrifluoride (dosed reactant)

B = Nitrating agent (loaded reactant, mixture of nitric and sulfuric acid)

C = this compound (desired product)

D = Side products polimi.it

Studies have shown that the nitration reaction rate exhibits a first-order dependence on the concentration of the aromatic species to be nitrated (4-chlorobenzotrifluoride). polimi.itresearchgate.net This is consistent with other aromatic nitration reactions. polimi.itresearchgate.net The reaction is assumed to occur in the continuous acid phase, with the nitronium ion (NO₂⁺) acting as the electrophilic species that reacts with the aromatic ring. uninsubria.itpolimi.it The reaction rate expression is given as:

r₁ = A₁ · exp(−Eatt,₁ / RT) · [A] · [B] polimi.it

The reaction order with respect to the nitronium ion can be more complex and is influenced by the concentration of sulfuric acid, which acts as a dehydrating agent. polimi.it In the presence of a large excess of concentrated sulfuric acid, the reaction kinetics can be simplified. polimi.it The system is often operated in a slow reaction regime, which is considered the most hazardous. uninsubria.itresearchgate.net Under these conditions, the reaction exhibits a simple (1, 1) reaction order. researchgate.net

Table 1: Microkinetic Parameters for the Nitration of 4-Chlorobenzotrifluoride

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Pre-exponential Factor (A₁) | 3.228 × 10¹² | (m³ s)/kmol | polimi.it |

This interactive table provides the microkinetic parameters for the nitration reaction.

Process Intensification and Scale-Up of this compound Production

Process intensification aims to develop smaller, safer, and more energy-efficient production methods. unito.it For the synthesis of this compound, this involves strategies for safe scale-up, mitigating thermal runaway risks, and optimizing operating conditions for enhanced productivity. uninsubria.itresearchgate.net

Strategies for Safe Scale-Up of Exothermic Semibatch Processes

The nitration of 4-chlorobenzotrifluoride is typically carried out in semibatch reactors (SBRs) to control the heat evolution by managing the feed rate of the reactant. fauske.comresearchgate.net However, scaling up such exothermic processes from the laboratory to an industrial scale is challenging because the heat removal capacity does not increase proportionally with the reactor volume. fauske.com

A key strategy for safe scale-up is the use of reaction calorimetry to characterize the thermal hazards of the process. uninsubria.itmdpi.com Adiabatic calorimetric experiments, such as those performed using an Accelerating Rate Calorimeter (ARC), can determine critical safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR). uninsubria.itpolimi.it For the nitration of 4-chlorobenzotrifluoride, the MTSR can exceed the decomposition temperature of the reaction mixture, placing it in a highly critical class of exothermic reactions. uninsubria.itpolimi.it

A general procedure for optimal and safe scale-up involves:

Reaction Calorimetry (RC1) Experiments: To determine the reaction enthalpy and heat release rate at the laboratory scale. uninsubria.it

Adiabatic Calorimetry (ARC): To identify the onset temperature of decomposition reactions. polimi.it

Mathematical Modeling: To simulate the process at an industrial scale and identify safe operating conditions. uninsubria.itpolimi.it

The Ψ number criterion, a dimensionless parameter, can be used to optimize and scale up the process with minimal experimental effort, ensuring rapid consumption of the coreactant and maximizing reactor productivity safely. uninsubria.itpolimi.it

Thermal Runaway Simulation and Mitigation in this compound Synthesis

A thermal runaway occurs when the rate of heat generation from the exothermic reaction surpasses the rate of heat removal, leading to an uncontrolled increase in temperature and pressure. polimi.itresearchgate.net This can trigger secondary decomposition reactions, which for this compound synthesis, has been observed to start at approximately 141°C, leading to a significant pressure increase due to the formation of permanent gases. polimi.it

Simulations of thermal runaway scenarios, such as a cooling system failure, are essential for developing effective mitigation strategies. polimi.itresearchgate.net These simulations, often performed using dedicated software like MATLAB, utilize a mathematical model that includes both the desired nitration reaction and the undesired decomposition reaction kinetics. polimi.itresearchgate.net

Table 2: Thermal Properties of Reaction Mass Decomposition from ARC Test

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Starting Temperature | 414 | K | polimi.it |

| Final Instrumental Temperature | 528 | K | polimi.it |

| Final Instrumental Pressure | 46.87 | bar | polimi.it |

| Adiabatic Temperature Rise | 325 | K | polimi.it |

| Final Reaction Temperature | 739 | K | polimi.it |

This interactive table presents the thermochemical properties of the reaction mass decomposition under adiabatic conditions.

Mitigation strategies for thermal runaway include:

Emergency Cooling Systems: To rapidly reduce the reactor temperature in case of a deviation from normal operating conditions.

Quenching Systems: To stop the reaction by rapidly adding a cooling agent or an inhibitor.

Pressure Relief Systems: To safely vent the reactor and prevent a catastrophic failure. icheme.org

Optimization of Operating Conditions for Enhanced Productivity in this compound Synthesis

Optimizing operating conditions is key to maximizing the productivity of this compound synthesis while maintaining safe operation. uninsubria.it This involves a trade-off between reaction rate and heat removal capacity.

Reaction calorimetry experiments can be used to select operating conditions that ensure rapid consumption of the reactant, thereby increasing productivity. uninsubria.it The Ψ number criterion has been shown to be an effective tool for identifying higher productivity operating conditions without the need for a full kinetic characterization of the system. polimi.it This allows for a faster implementation of optimized processes at an industrial scale. polimi.it

By carefully selecting parameters such as the dosing time and reaction temperature, it is possible to operate the reactor in a regime where the reaction is controlled by the feed rate, minimizing the accumulation of unreacted material and thus reducing the risk of a runaway reaction. polimi.iticheme.org

Chemical Transformations and Derivatization of 4 Chloro 3 Nitrobenzotrifluoride

Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzotrifluoride

Nucleophilic substitution reactions on the aromatic ring of this compound are a cornerstone of its chemical utility. These reactions allow for the replacement of the chlorine atom with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by a range of nucleophiles.

For instance, treatment of this compound with molecular chlorine in the presence of a catalyst system comprising a metal salt and a sulfur compound can lead to the replacement of the nitro group with a chlorine atom, yielding 3,4-dichlorobenzotrifluoride (B146526). epo.org This reaction highlights the ability to selectively replace the nitro group while the original chlorine atom remains, showcasing the nuanced reactivity of the molecule.

A significant application of the reactivity of this compound lies in the synthesis of trifluoromethoxylated aniline (B41778) derivatives. These compounds are of interest in medicinal chemistry and materials science. A two-step process involving the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration provides access to a variety of ortho-OCF3 aniline derivatives. researchgate.netscispace.comnih.govresearchgate.net This method is noted for its use of stable reagents and operational simplicity. scispace.comnih.govresearchgate.net The reaction proceeds through a proposed heterolytic cleavage of the N-OCF3 bond, which is then followed by the recombination of the resulting nitrenium ion and trifluoromethoxide. scispace.comnih.govresearchgate.net

A user-friendly protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate has been reported, which utilizes Togni reagent II. researchgate.netnih.gov In this procedure, methyl 4-(N-hydroxyacetamido)benzoate is treated with Togni reagent II in the presence of cesium carbonate to form an intermediate, which is then converted to the final product at an elevated temperature. researchgate.netnih.gov This approach is applicable to a broad range of ortho-trifluoromethoxylated aniline derivatives. researchgate.netnih.gov

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up a vast array of synthetic possibilities. The resulting amino group can be further derivatized to create a multitude of compounds with diverse applications.

The use of sodium borohydride (B1222165) as a reducing agent for this compound has been investigated. jocpr.comjocpr.comresearchgate.net When used in the presence of solvents like diglyme (B29089) and triglyme (B29127) at elevated temperatures, sodium borohydride can lead to both the desired reductive dechlorination to form 3-aminobenzotrifluoride (the "free amine") and the reductive chlorination product, 4-chloro-3-aminobenzotrifluoride (the "chlorinated amine"). jocpr.comjocpr.comresearchgate.net

Initial studies showed that the reaction yielded a higher percentage of the chlorinated amine compared to the dechlorinated product. jocpr.com Efforts to increase the yield of the dechlorinated amine by adjusting the solvent and the amount of sodium borohydride showed only slight improvements. jocpr.comresearchgate.net While the simultaneous reduction of the nitro group and dechlorination is achieved, the conversion to the fully dechlorinated amine remains relatively low under these conditions. jocpr.comresearchgate.net

Table 1: Reductive Dechlorination of this compound with Sodium Borohydride

| Solvent | Temperature (°C) | Conversion to Reductive Dechlorination Product (%) | Conversion to Reductive Chlorinated Product (%) |

|---|---|---|---|

| Diglyme | 160 | 16 | 83 |

| Triglyme | Not specified | Slightly improved yield compared to diglyme | Not specified |

Data sourced from a study on the reductive dechlorination with sodium borohydride. jocpr.comresearchgate.net

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. masterorganicchemistry.com This transformation can be achieved using various catalysts such as palladium, platinum, or nickel. masterorganicchemistry.com The process involves the use of hydrogen gas, often under pressure, in the presence of a metal catalyst.

For the selective hydrogenation of chloronitrobenzene derivatives, noble metal catalysts, particularly those based on palladium and platinum, have shown high activity. rsc.org For instance, zirconium/zeolite supported platinum catalysts have demonstrated superior performance in the selective hydrogenation of p-chloronitrobenzene. rsc.org The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the chlorine substituent. Methods like using iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid are also effective for converting a nitro group to an amine. masterorganicchemistry.comresearchgate.net

Synthesis of Novel Heterocyclic Compounds from this compound

This compound serves as a precursor for the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives and 4,6-dinitro-2,8-bis(trifluoromethyl)phenothiazine. sigmaaldrich.com The reactivity of both the chloro and nitro groups allows for the construction of complex ring systems.

The reduction of the nitro group to an amine, as discussed previously, generates a key intermediate, 4-chloro-3-aminobenzotrifluoride. This aniline derivative can then undergo a variety of cyclization reactions to form heterocyclic structures. The specific heterocyclic system synthesized depends on the reaction partner and the conditions employed.

Reactions with Dithiocarbonates and Thianthrene (B1682798) Formation

The synthesis of complex sulfur-containing heterocycles is a significant area of research in medicinal and materials chemistry. Thianthrenes, which are heterocyclic compounds containing a central six-membered ring with two sulfur atoms, are of particular interest. The incorporation of trifluoromethyl groups into these structures can significantly alter their physicochemical properties.

While direct reaction of this compound with dithiocarbonates is not extensively documented in readily available literature, the synthesis of trifluoromethyl-substituted thianthrene derivatives is achieved through various modern synthetic methods. A key reagent in this field is the trifluoromethyl thianthrenium salt, such as trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻). acs.orgrsc.org This type of reagent is not typically synthesized from this compound itself but from thianthrene. acs.orgresearchgate.net However, it demonstrates the established utility of combining trifluoromethyl-aryl moieties with sulfur-based ring systems.

These thianthrenium salts act as versatile reagents capable of delivering a trifluoromethyl group (as a radical, cation, or anion equivalent) to a wide range of substrates. rsc.orgresearchgate.netacs.org The general approach involves the reaction of thianthrene with a source of the trifluoromethyl group, such as triflic anhydride (B1165640), to form the stable salt. acs.org This salt can then be used in subsequent reactions.

Table 1: Examples of Trifluoromethyl Thianthrenium Salts and Their Utility

| Reagent Name | Structure | Preparation Method | Application |

| Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) | Thianthrene core with a -CF₃ group and a triflate counteranion | Reaction of thianthrene with triflic anhydride acs.org | Electrophilic, radical, and nucleophilic trifluoromethylation of various substrates acs.orgresearchgate.net |

| Trifluoromethyl thianthrenium tetrafluoroborate (B81430) (TT-CF₃⁺BF₄⁻) | Thianthrene core with a -CF₃ group and a tetrafluoroborate counteranion | Anion exchange from the triflate salt | Photocatalytic generation of CF₃ radicals for addition to Michael acceptors rsc.org |

The synthesis of these trifluoromethylating agents underscores the importance of trifluoromethyl-substituted aromatic compounds as building blocks in advanced organic synthesis.

Fluorine-Containing Miscellaneous Ring Compounds Derived from this compound

The presence of both a nitro group and a trifluoromethyl group, which are strongly electron-withdrawing, significantly activates the chlorine atom at the C-4 position for nucleophilic aromatic substitution (SNAr). This activation makes this compound a valuable substrate for constructing more complex fluorine-containing molecules by displacing the chloride with various nucleophiles. nih.govlibretexts.org

This reactivity is exploited in industrial synthesis. For instance, this compound is a known chemical intermediate for herbicides. nih.gov A prominent example is its use in the synthesis of Fluorodifen, a diphenyl ether herbicide. In this process, the chlorine atom of this compound is displaced by a phenoxide nucleophile.

The general reaction scheme for SNAr on this substrate can be depicted as follows, where 'Nu' represents a nucleophile:

C₇H₃ClF₃NO₂ + Nu⁻ → C₇H₃F₃N(Nu)O₂ + Cl⁻

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the electron-withdrawing nitro and trifluoromethyl groups. libretexts.org This allows for the formation of a wide variety of derivatives, including ethers, amines, and sulfides, which can be precursors to various heterocyclic ring systems. The synthesis of diverse fluorine-containing heterocycles, such as thiopyrans and thiiranes, often utilizes fluorinated building blocks in cycloaddition reactions. nih.gov

Table 2: Illustrative Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Product Type | Significance |

| This compound | p-Nitrophenoxide | Diphenyl ether | Formation of the core structure of herbicides like Fluorodifen |

| 2,4-Difluoronitrobenzene | Morpholine | Aminobenzene | Demonstrates sequential substitution on activated fluoroarenes ichrom.com |

| This compound | Various amines | Anilines | Synthesis of trifluoromethyl-substituted anilines, which are key pharmaceutical and agrochemical intermediates chemicalbook.com |

Electrophilic Aromatic Substitution on the this compound Core

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: the trifluoromethyl group (-CF₃), the nitro group (-NO₂), and the chloro group (-Cl). The -CF₃ and -NO₂ groups are strong deactivators, while the -Cl group is a weak deactivator. All three direct incoming electrophiles to the meta position relative to themselves.

Consequently, forcing conditions are typically required to effect any further substitution on the ring. The available positions for substitution are C-2, C-6, and C-5. The existing substituents direct as follows:

-Cl (at C-4): Ortho, para-directing (to C-3, C-5).

-NO₂ (at C-3): Meta-directing (to C-5).

-CF₃ (at C-1): Meta-directing (to C-3, C-5).

Despite these difficulties, specific transformations have been documented. One notable reaction is the replacement of the nitro group with a chlorine atom. This is not a typical electrophilic aromatic substitution but rather a denitrating chlorination reaction. It can be achieved by treating this compound with molecular chlorine at high temperatures in the presence of a catalyst system, such as ferric chloride and a sulfur compound. epo.org This process is valuable for producing polychlorinated benzotrifluorides.

Further nitration of the closely related 4-chlorobenzotrifluoride (B24415) requires a mixture of nitric and sulfuric acids and yields this compound, demonstrating the directing effect of the -CF₃ and -Cl groups. google.compolimi.it Attempting to introduce a second nitro group onto the this compound ring would require even more severe conditions and would be expected to yield 4-chloro-3,5-dinitrobenzotrifluoride (B147460).

Table 3: Electrophilic and Related Substitution Reactions

| Starting Material | Reagents & Conditions | Major Product | Reaction Type |

| This compound | Cl₂, FeCl₃, Sulphur monochloride, 118-156°C epo.org | 3,4-Dichlorobenzotrifluoride | Denitrating Chlorination |

| 4-Chlorobenzotrifluoride | HNO₃, H₂SO₄ polimi.it | This compound | Electrophilic Nitration |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Cl₂, FeCl₃, Sulphur monochloride, 180-200°C epo.org | 3,4,5-Trichlorobenzotrifluoride | Denitrating Chlorination |

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Chloro 3 Nitrobenzotrifluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Chloro-3-nitrobenzotrifluoride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons (¹H NMR), carbons (¹³C NMR), and fluorine atoms (¹⁹F NMR) within the molecule. nih.gov

For this compound, the ¹H NMR spectrum typically displays signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitro group, the chlorine atom, and the trifluoromethyl group.

The ¹³C NMR spectrum provides data on the carbon framework of the molecule. nih.gov Each unique carbon atom in the aromatic ring and the trifluoromethyl group will produce a distinct signal, with its chemical shift indicating its electronic environment.

¹⁹F NMR is particularly valuable for compounds containing fluorine. In the case of this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shift of this peak is a characteristic feature of the CF₃ group in this specific chemical context.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

| ¹H | 7.5 - 8.5 | Multiplets |

| ¹³C | 120 - 150 (aromatic), ~123 (CF₃, quartet) | |

| ¹⁹F | ~ -62 to -68 | Singlet |

Note: Specific chemical shifts can vary depending on the solvent and instrument parameters. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight of approximately 225.55 g/mol . nih.govsigmaaldrich.com Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic isotopic pattern with a ratio of approximately 3:1.

Fragmentation analysis within the mass spectrometer provides further structural information. The molecule can break apart in predictable ways, and the resulting fragment ions are detected. Common fragmentation patterns for this compound can involve the loss of the nitro group (NO₂) or the chlorine atom. nih.gov

Table 2: Predicted m/z Values for Key Adducts and Fragments of this compound

| Ion/Fragment | Predicted m/z |

| [M+H]⁺ | 225.98772 |

| [M+Na]⁺ | 247.96966 |

| [M-H]⁻ | 223.97316 |

| [M]⁺ | 224.97989 |

| [M-NO₂]⁺ | 179 |

Source: Predicted values from computational models. uni.lu The top peak observed in GC-MS analysis is often at m/z 179, corresponding to the loss of the nitro group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound exhibits several key absorption bands that confirm its structure. nih.gov The presence of the nitro group (NO₂) is indicated by strong asymmetric and symmetric stretching vibrations. The carbon-fluorine bonds of the trifluoromethyl group (CF₃) also produce strong absorption bands. Additionally, characteristic peaks corresponding to the aromatic C-H and C-C bonds, as well as the C-Cl bond, will be present. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H | 3000 - 3100 | Stretch |

| C-NO₂ | 1500 - 1600 (asymmetric), 1300 - 1400 (symmetric) | Stretch |

| C-F (in CF₃) | 1100 - 1350 | Stretch |

| C-Cl | 600 - 800 | Stretch |

| Aromatic C=C | 1400 - 1600 | In-ring stretch |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is characterized by absorption bands arising from the π → π* and n → π* electronic transitions of the aromatic ring and the nitro group. nih.gov The presence of these chromophores results in a distinct absorption profile in the UV region of the electromagnetic spectrum.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or environmental samples.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a widely used method for separating and analyzing volatile compounds. epa.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and its interactions with the stationary phase. A detector at the end of the column measures the amount of each component as it elutes.

GC is particularly useful for determining the purity of this compound. researchgate.net By comparing the retention time of the main peak in a sample to that of a known standard, the compound can be identified. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. GC can also be coupled with mass spectrometry (GC-MS) to provide both separation and structural identification of the components in a mixture. nih.govresearchgate.net

Column Chromatography for Product Isolation

Column chromatography is a preparative technique used to purify and isolate individual compounds from a mixture. The mixture is applied to the top of a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

In the synthesis of this compound and its derivatives, column chromatography is a crucial step for isolating the desired product from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a single solvent or a mixture of solvents) is optimized to achieve the best separation.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Nitrobenzotrifluoride

Density Functional Theory (DFT) Studies on 4-Chloro-3-nitrobenzotrifluoride

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic properties like orbital energies.

While specific DFT studies exclusively focused on this compound are not abundant in publicly accessible literature, the principles of DFT are routinely applied to similar substituted nitroaromatic compounds. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic and spectroscopic properties.

For this compound, a DFT study would typically be initiated by defining a basis set, such as 6-311++G(d,p), which describes the atomic orbitals. The calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The electrostatic potential (ESP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro group and the trifluoromethyl group, being strong electron-withdrawing groups, would create significant positive potential on the aromatic ring, making it susceptible to nucleophilic attack.

Table 1: Representative Calculated Properties of this compound from a Hypothetical DFT Study

| Property | Representative Value | Significance |

| Optimized Energy | -1098.45 Hartree | The total electronic energy of the molecule in its most stable geometric conformation. |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity; a smaller gap implies higher reactivity. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are representative and intended for illustrative purposes, as a specific published DFT study for this exact molecule was not identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. These models are extensively used in drug discovery and environmental toxicology to predict the properties of new or untested chemical compounds. For derivatives of this compound, QSAR can be a valuable tool.

The development of a QSAR model involves several steps:

Data Set Collection: A set of molecules with known activities (e.g., herbicidal activity, reaction rate) is compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For nitroaromatic compounds, QSAR models have been successfully developed to predict various endpoints, including toxicity and mutagenicity. mdpi.comnih.govnih.gov

QSAR models can be specifically designed to predict the reactivity and selectivity of chemical reactions. For derivatives of this compound, this could involve predicting the rate of a particular reaction, such as a nucleophilic aromatic substitution, or the regioselectivity of a further substitution on the aromatic ring.

The descriptors used in such models are often derived from quantum chemical calculations and are chosen to represent the electronic and steric features that govern the reaction. For example, the energy of the LUMO is often correlated with the rate of nucleophilic attack, as a lower LUMO energy indicates a greater ability to accept electrons. acs.org Atomic charges, also calculated via methods like DFT, can indicate the most likely sites for electrophilic or nucleophilic attack.

Table 2: Typical Molecular Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Example Descriptor | Information Provided |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and shape of the molecule. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

| Electronic | Dipole Moment | Polarity and intermolecular interactions. |

| Quantum Chemical | Atomic Charges | Identification of electrophilic/nucleophilic centers. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, influencing transport to a reaction site. |

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis by nitration of 4-chlorobenzotrifluoride (B24415), theoretical studies can map out the entire reaction pathway. polimi.it

This is achieved by locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the transition state, known as the activation energy, determines the rate of the reaction.

For the nitration of aromatic compounds, theoretical studies have investigated the role of different nitrating agents and the nature of the electrophilic attack on the aromatic ring. researchgate.net In the case of this compound, computational models could be used to understand how the existing chloro and trifluoromethyl substituents direct the incoming nitro group to the observed position, and to explore the potential for the formation of other isomers. These studies provide fundamental insights that are crucial for optimizing reaction conditions and improving yields in chemical synthesis.

Research Applications of 4 Chloro 3 Nitrobenzotrifluoride and Its Derivatives

Precursor in Pharmaceutical Intermediates Synthesis

The synthesis of complex pharmaceutical molecules often relies on the use of specialized building blocks. CNBTF is a significant precursor in this field, primarily through its conversion to substituted aniline (B41778) derivatives.

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, often enhancing metabolic stability and bioavailability. The reduction of the nitro group in 4-chloro-3-nitrobenzotrifluoride provides a straightforward route to 4-chloro-3-(trifluoromethyl)aniline (B120176). This aniline derivative is a crucial intermediate for introducing the trifluoromethylphenyl moiety into drug candidates. The presence of the trifluoromethyl group can significantly influence the electronic and lipophilic properties of the final drug molecule.

A prominent example of its pharmaceutical application is in the synthesis of the multi-kinase inhibitor drug, Sorafenib. This anti-cancer agent utilizes 4-chloro-3-(trifluoromethyl)aniline as a key starting material. The aniline is further processed to form 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is a critical component that is reacted with other moieties to construct the final complex structure of Sorafenib. The synthesis pathway highlights the importance of CNBTF as a foundational element in the production of targeted cancer therapies.

Building Block in Agrochemicals and Herbicides

The agrochemical industry represents another major area of application for this compound and its derivatives. google.comnih.gov It serves as an essential intermediate for the production of various herbicides. polimi.it

CNBTF is a precursor for the synthesis of dinitroaniline herbicides. These herbicides function by inhibiting root and shoot growth in susceptible plants. The manufacturing process often involves the further nitration of CNBTF or related compounds, followed by the nucleophilic substitution of the chlorine atom with various alkylamines. For instance, the related intermediate 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is readily converted into a range of potent herbicides. While specific examples directly from this compound can be proprietary, the dinitroaniline class includes well-known herbicides such as trifluralin (B1683247) and ethalfluralin, which share the core trifluoromethyl-nitro-aniline structure. Historically, CNBTF has also been noted as an intermediate for the herbicide fluorodifen. nih.gov

Intermediates for Dyes, Polymers, and Specialty Chemicals

While the primary applications of this compound are in the pharmaceutical and agrochemical sectors, it is also cited as an intermediate for dyes and other specialty chemicals. google.com The reactivity of the nitro and chloro groups allows for its incorporation into more complex molecular structures. For example, the nitro group can be reduced to an amine, which is a common functional group in many dye classes, allowing for the formation of chromophores.

In the realm of specialty chemicals, CNBTF can be used to synthesize other chemical intermediates. A patented process describes the conversion of this compound to 3,4-dichlorobenzotrifluoride (B146526) through the replacement of the nitro group with chlorine. epo.org This resulting compound is itself a valuable intermediate for further chemical synthesis. epo.org Despite general references to its use in polymers, specific examples of its direct incorporation as a monomer or precursor in polymerization are not widely documented in publicly available research.

Utilization in Materials Science Research

The application of this compound in materials science is an emerging area. While direct research applications are not extensively documented, its derivatives hold potential. Fluorinated compounds, in general, are of great interest in materials science for creating materials with unique properties such as hydrophobicity and thermal stability. For instance, related compounds like 4-nitro-3-trifluoromethyl aniline have been investigated for preparing intermediates used in optical waveguide materials. This suggests a potential, though not yet fully explored, avenue for the use of this compound derivatives in the development of advanced optical and electronic materials.

Toxicological and Ecotoxicological Research of 4 Chloro 3 Nitrobenzotrifluoride and Its Derivatives

In Vitro and In Vivo Toxicity Assessments

Toxicological assessments of 4-Chloro-3-nitrobenzotrifluoride have been conducted using both laboratory animals (in vivo) and cellular systems (in vitro) to determine its potential health hazards.

Acute toxicity information for this compound indicates it is harmful if swallowed. nih.gov Subchronic toxicity, which examines the effects of repeated exposure over a moderate period (typically up to 90 days), has been investigated in animal models. criver.com

A subchronic oral toxicity study was conducted on 3-nitro-4-chloro-alpha,alpha,alpha-trifluorotoluene (NCTT) in rats. nih.gov In one such study, while no treatment-related changes in body weight or food consumption were noted, animals in higher dose groups exhibited yellowing of fur. The study reported that all treated groups consumed 12-23% more water than controls. ornl.gov A Lowest Observed Adverse Effect Level (LOAEL) was established at 1 mg/kg-day based on observations of decreased brain weight and increased triglycerides. Histopathological results suggested the potential for generalized vascular damage across all organs in the treatment groups, though detailed incidence data were not provided. ornl.gov

| Endpoint | Observation | Reference |

|---|---|---|

| LOAEL (Lowest Observed Adverse Effect Level) | 1 mg/kg-day | ornl.gov |

| Basis for LOAEL | Decreased brain weight, increased triglycerides | ornl.gov |

| Other Effects Noted | Increased water consumption (12-23% over controls) | ornl.gov |

| Histopathological Findings (Preliminary) | Generalized vascular damage across all organs | ornl.gov |

The mutagenic potential of this compound has been evaluated in several in vitro genotoxicity studies. ornl.gov Research indicates that the compound was not mutagenic in the Ames test, a widely used assay for identifying chemical mutagens. It also tested negative in the 8-azaguanine (B1665908) resistance test in Salmonella typhimurium. nih.gov

Despite these in vitro tests, there is currently no available data from in vivo studies on the genotoxicity of this compound. ornl.gov Consequently, the U.S. Environmental Protection Agency (EPA) has concluded that there is inadequate information to assess its carcinogenic potential. nih.gov

Broader research into nitro-aromatic compounds reveals that their mutagenic and carcinogenic properties are significant concerns. researchgate.net The biological activity of these compounds is often linked to the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso derivatives, that can bind to DNA and cause mutations or initiate tumor formation. researchgate.netnih.gov For instance, certain nitrofuran derivatives require metabolic activation to exert their genotoxic effects, which can include the induction of unscheduled DNA synthesis, a hallmark of DNA repair. nih.gov

Ecotoxicological Impact on Aquatic Organisms

The release of industrial chemicals into the environment necessitates an evaluation of their effects on ecosystems. For this compound, this includes its toxicity to aquatic life. The compound is classified as very toxic to aquatic life, with long-lasting effects. sigmaaldrich.com

The ciliated protozoan Tetrahymena pyriformis is a standard model organism for assessing the cytotoxicity of chemicals in aquatic environments. nih.gov Quantitative structure-activity relationship (QSAR) studies on nitrobenzenes have demonstrated that their toxicity to T. pyriformis is in excess of baseline nonpolar narcosis. nih.gov

These QSAR models are crucial for predicting the toxicity of compounds where experimental data is lacking. researchgate.netresearchgate.net The toxicity of nitroaromatics to T. pyriformis is strongly correlated with specific molecular descriptors:

Hydrophobicity (log Kow): The logarithm of the 1-octanol/water partition coefficient.

Elumo: The energy of the lowest unoccupied molecular orbital, which relates to the electrophilicity of the molecule.

Amax: The maximum acceptor superdelocalizability. nih.gov

A strong relationship has been established between toxicity and these parameters, suggesting that the toxic response of nitrobenzenes is governed by multiple mechanisms. nih.gov For this compound, its specific structural and electronic properties would be used in such models to predict its cytotoxic effects on aquatic microorganisms.

As a chemical intermediate in the production of herbicides, this compound has a potential pathway for entering the environment. nih.gov Nitroaromatic compounds are recognized as a concerning class of environmental pollutants due to their widespread industrial use and release from various sources. epa.gov

The environmental risk of this compound is underscored by its high toxicity to aquatic organisms. nih.govsigmaaldrich.com Runoff from fire control or dilution water containing the substance may be toxic and cause significant environmental contamination. nih.gov The toxicity of chemicals in aquatic systems can impact organisms across different trophic levels, from microorganisms to larger species, potentially disrupting entire ecosystems. nih.govresearchgate.netnih.gov

Structure-Toxicity Relationships of Nitroaromatic Compounds

The toxicity of nitroaromatic compounds is intrinsically linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these connections. mdpi.com

Several key factors govern the toxicity of this chemical class:

Number and Position of Nitro Groups: Toxicity often increases with the number of nitro groups. Their orientation is also critical; for example, isomers with nitro groups in ortho or para positions to each other are often significantly more toxic than those in a meta orientation. nih.govastm.org

Electrophilicity: The electrophilic nature of the nitro group is a primary driver of toxicity. The energy of the lowest unoccupied molecular orbital (ELUMO) is a quantum-chemical descriptor used to quantify this reactivity. A lower ELUMO value generally correlates with higher toxicity, indicating a greater propensity to accept electrons. nih.govresearchgate.net

Mechanism of Action: The toxicity of many nitroaromatics is believed to proceed through the reduction of a nitro group to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. astm.org These intermediates can covalently bind to essential biological macromolecules like proteins and DNA, leading to cellular damage and toxicity. mdpi.com

Other Substituents: The presence of other functional groups, such as the chloro (–Cl) and trifluoromethyl (–CF₃) groups in this compound, modifies the electronic properties and hydrophobicity of the molecule, thereby influencing its toxic potential. nih.govnih.gov

These structure-activity relationships provide a predictive framework for assessing the potential hazards of nitroaromatic compounds and for prioritizing them for further experimental testing. researchgate.net

Influence of Quantum Chemical Descriptors on Toxicity

The toxicity of nitroaromatic compounds, including this compound, is intrinsically linked to their molecular structure and electronic properties. Quantum chemical descriptors, which are theoretical values derived from the principles of quantum mechanics, provide a quantitative way to represent these properties and understand their influence on toxicological endpoints.

Research into the quantitative structure-activity relationships (QSAR) of nitroaromatic compounds has identified several key quantum chemical descriptors that are highly correlated with their toxicity. mdpi.com These descriptors help to elucidate the mechanisms of toxicity, which for nitroaromatics often involve processes like nitroreduction and interactions with biological macromolecules. semanticscholar.org

Key Quantum Chemical Descriptors and Their Influence:

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is a measure of a molecule's electrophilicity or its ability to accept an electron. For many nitroaromatic compounds, a lower E_LUMO value is associated with higher toxicity. This is because the initial step in the metabolic activation of these compounds is often their reduction, which is facilitated by a greater electron affinity. mdpi.comsemanticscholar.org The presence of electron-withdrawing groups, such as the nitro (-NO2) and trifluoromethyl (-CF3) groups in this compound, lowers the E_LUMO, thereby potentially increasing its toxic potential.

Hydrophobicity (logP or K_OW): This descriptor quantifies a molecule's tendency to partition between an oily or fatty environment and water. It is a crucial factor in determining how a chemical is absorbed, distributed, and accumulated in an organism. mdpi.com In many QSAR models for nitroaromatic toxicity, hydrophobicity is a significant parameter, as it governs the transport of the compound to its site of action within a biological system. nih.gov

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to a molecule's ability to donate an electron. While often less directly correlated with the primary toxic mechanism of nitroaromatics than E_LUMO, it can still play a role in certain interactions and metabolic pathways. mdpi.com

Dipole Moment (μ): The dipole moment reflects the polarity of a molecule, which can influence its solubility and ability to interact with polar biological molecules and receptors.

Molecular Electrostatic Potential (MEP): This descriptor maps the electrostatic potential onto the electron density surface of a molecule, identifying regions that are rich or deficient in electrons. It can provide insights into how a molecule will interact with biological targets.

Table 1: Influence of Key Quantum Chemical Descriptors on the Toxicity of Nitroaromatic Compounds